1-(2-Chloro-3-methoxyphenyl)ethan-1-one
Description
Structural Features and Classification of Substituted Phenylethanones
Substituted phenylethanones, or acetophenones, are structurally defined by a 1-phenylethan-1-one core. This core consists of a planar benzene (B151609) ring directly bonded to the carbonyl carbon of an acetyl group. sigmaaldrich.com The versatility of this class of compounds arises from the vast number of possible derivatives that can be created by attaching various functional groups to the phenyl ring. These substituents modify the electronic environment of the ring and the reactivity of both the ring and the acetyl group's carbonyl and alpha-carbon positions.
These compounds can be broadly classified based on the nature of their substituents. The classification helps in predicting their chemical behavior and potential applications.
| Classification | Description | Example Compound |
| Halogenated | Contains one or more halogen atoms (F, Cl, Br, I) on the phenyl ring. | 4'-Chloroacetophenone |
| Alkoxylated/Hydroxylated | Contains one or more alkoxy (e.g., methoxy) or hydroxyl groups. | 4-Methoxyacetophenone |
| Nitrated | Contains one or more nitro groups on the phenyl ring. | 3-Nitroacetophenone |
| Aminated | Contains one or more amino groups on the phenyl ring. | 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone |
| Alkyl-substituted | Contains one or more alkyl groups (e.g., methyl, ethyl) on the phenyl ring. | 4'-Methylacetophenone |
1-(2-Chloro-3-methoxyphenyl)ethan-1-one is a multi-substituted phenylethanone, falling into both the halogenated and alkoxylated categories. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, while the methoxy (B1213986) group is an electron-donating group, which activates it. The interplay of these opposing electronic effects, along with their specific positions on the ring, creates a unique reactivity profile for the molecule.
Significance of Chlorinated and Methoxylated Aromatic Ketones in Organic Synthesis
The presence of both a chloro and a methoxy group makes compounds like this compound particularly useful as synthetic intermediates.
Chlorinated aromatic ketones are pivotal in medicinal chemistry and organic synthesis. The chlorine atom can serve multiple roles:
Directing Group: It influences the position of subsequent reactions on the aromatic ring.
Reactive Site: The carbon-chlorine bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Modulator of Bioactivity: The inclusion of chlorine is a common strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets. Chlorinated acetophenones are widely used as intermediates in the manufacturing of active pharmaceutical ingredients.
Methoxylated aromatic ketones are also of great importance. The methoxy group is a key feature in many natural products and pharmaceuticals.
Activating Group: It increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
Synthetic Handle: The methoxy group can be readily converted to a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.
Building Block for Heterocycles: Methoxylated acetophenones are frequently used as precursors for the synthesis of flavonoids, coumarins, and other heterocyclic systems.
Industrial Applications: These compounds are used in the synthesis of agrochemicals, fragrances, and UV-absorbing agents for sunscreens.
The combination of these two functional groups in a single molecule provides a versatile platform for constructing complex molecular architectures, as each group can be addressed with different sets of reagents and reaction conditions.
Overview of Current Research Trends Pertaining to this Chemical Class
Current research involving substituted acetophenones, including chlorinated and methoxylated derivatives, is focused on several key areas. A major trend is the development of more efficient and environmentally friendly synthetic methodologies. This includes the use of novel catalysts and reaction conditions to synthesize these compounds, such as employing heterogeneous catalysts like zeolites for Friedel-Crafts acylation to produce methoxyacetophenones.
There is also significant interest in expanding the synthetic utility of these compounds. Researchers are exploring their use as starting materials in cascade reactions and multi-component reactions to rapidly build molecular complexity. For instance, substituted acetophenones are used to create a wide range of heterocyclic compounds with potential biological activity.
Furthermore, the biological applications of molecules derived from this class of compounds remain an active field of investigation. Substituted acetophenones serve as key intermediates for synthesizing compounds with potential therapeutic applications, including antiviral, anti-inflammatory, and analgesic agents. They are also crucial in the agrochemical industry for the development of new pesticides and herbicides. The synthesis of novel substituted acetophenone (B1666503) derivatives and the evaluation of their biological potential is a continuous effort in the field of drug discovery and materials science.
Properties
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLYVRSMVSAKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 2 Chloro 3 Methoxyphenyl Ethan 1 One
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules, allowing for their transfer from solution to the gas phase with minimal fragmentation. uliege.be For 1-(2-Chloro-3-methoxyphenyl)ethan-1-one, with a molecular formula of C9H9ClO2 and a molecular weight of approximately 184.62 g/mol , ESI-MS is expected to primarily show the protonated molecule [M+H]+. nih.govnih.gov The presence of chlorine would also result in a characteristic isotopic pattern, with the [M+H+2]+ peak appearing at approximately one-third the intensity of the [M+H]+ peak, corresponding to the natural abundance of the 37Cl isotope. miamioh.edu
In positive ion mode, adducts with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+, may also be observed. The high-resolution mass spectrometry (HRMS) capability coupled with ESI would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy.
Fragmentation Pattern Analysis
The fragmentation pattern of this compound in mass spectrometry, typically observed under electron ionization (EI) conditions, can be predicted based on the fragmentation of acetophenone (B1666503) and its substituted derivatives. msu.eduasdlib.org The molecular ion (M+) peak is expected at an m/z corresponding to its molecular weight.
The most characteristic fragmentation pathway for acetophenones is the α-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the loss of a methyl radical (•CH3, 15 Da) to form the [M-15]+ ion, which is often the base peak in the spectrum.
Another significant fragmentation involves the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acetyl cation ([CH3CO]+) at m/z 43. Further fragmentation of the acylium ion [M-15]+ can occur through the loss of a neutral carbon monoxide (CO) molecule (28 Da), resulting in a [M-15-28]+ ion. The substituted phenyl cation can also undergo further fragmentation, including the loss of the chlorine atom or the methoxy (B1213986) group. The presence of the chlorine atom ortho to the acetyl group might also influence the fragmentation pathways, potentially leading to unique rearrangements. nih.gov
A summary of the predicted major fragments is presented in the table below.
| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |
| [M]+• | 184/186 | - |
| [M-CH3]+ | 169/171 | •CH3 |
| [M-CO]+• | 156/158 | CO |
| [M-CH3CO]+ | 141/143 | •COCH3 |
| [CH3CO]+ | 43 | •C7H4ClO |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The Fourier Transform Infrared (FT-IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak will be the C=O stretching vibration of the ketone group, which typically appears in the range of 1680-1700 cm-1 for aromatic ketones. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.
The aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C-C stretching vibrations within the aromatic ring will give rise to a series of bands in the 1450-1600 cm-1 region. The C-O stretching vibration of the methoxy group is anticipated to produce a strong band in the region of 1200-1300 cm-1 (asymmetric stretching) and a weaker band around 1000-1050 cm-1 (symmetric stretching). The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm-1.
The table below summarizes the predicted characteristic FT-IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretching | 2850 - 2960 |
| C=O (ketone) | Stretching | 1680 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (methoxy) | Asymmetric Stretching | 1200 - 1300 |
| C-O (methoxy) | Symmetric Stretching | 1000 - 1050 |
| C-Cl | Stretching | 600 - 800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. The Raman spectrum is often dominated by vibrations of the non-polar bonds and the aromatic ring. The ring breathing mode of the substituted benzene (B151609) ring is expected to be a strong and sharp band, typically observed around 1000 cm-1. ias.ac.in The aromatic C=C stretching vibrations will also be prominent in the Raman spectrum, appearing in the 1550-1610 cm-1 region. ias.ac.in
The C=O stretching vibration of the ketone will also be observable in the Raman spectrum, though its intensity can vary. ias.ac.in The C-H stretching vibrations of the aromatic ring and the methyl group will appear in the high-frequency region (2800-3100 cm-1). The C-Cl stretching vibration may also be detected in the lower frequency region of the Raman spectrum.
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
While the specific crystal structure of this compound is not available in the searched literature, valuable insights can be drawn from the crystallographic data of a closely related isomer, 2-chloro-2'-methoxyacetophenone, as reported by Evans, K. L., et al. nih.gov It is reasonable to anticipate that this compound would crystallize in a similar crystal system and space group, likely monoclinic or orthorhombic.
The single crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Key structural features to be determined would include the planarity of the phenyl ring and the orientation of the acetyl and methoxy groups relative to the ring. Intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which dictate the packing of the molecules in the crystal lattice, would also be elucidated.
Based on the analysis of related structures, the following crystallographic parameters could be expected for this compound. nih.govresearchgate.netnih.govresearchgate.net
| Parameter | Expected Value Range |
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P21/c or similar |
| a (Å) | 7 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 8 - 12 |
| β (°) | 90 - 115 |
| Z (molecules/unit cell) | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A thorough search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal packing, including specific intermolecular interactions such as hydrogen bonding and π-π stacking, cannot be provided at this time. The determination of these features is contingent upon the successful crystallization of the compound and subsequent X-ray crystallographic analysis.
Conformational Analysis in the Solid State
The solid-state conformation of this compound has not been experimentally determined due to the absence of crystallographic data. A conformational analysis in the solid state would describe the specific three-dimensional arrangement of the atoms in the molecule within the crystal lattice. This includes the dihedral angles between the plane of the phenyl ring and the acetyl group, as well as the orientation of the methoxy group relative to the ring.
Computational modeling could offer theoretical predictions of the most stable conformation in the gaseous phase or in solution. However, the conformation in the solid state is significantly influenced by the forces involved in crystal packing, and therefore, can only be definitively established through experimental methods like X-ray crystallography.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been reported in the reviewed scientific literature. A UV-Vis spectrum would provide information about the electronic transitions within the molecule. Typically, aromatic ketones like this compound would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, usually of higher energy and intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group. The n→π* transition, which is of lower energy and intensity, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. The exact positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substitution pattern on the benzene ring.
Computational Chemistry and Theoretical Studies of 1 2 Chloro 3 Methoxyphenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools in modern chemistry, offering profound insights into the molecular structure, properties, and reactivity of compounds. These computational methods solve the Schrödinger equation for a given molecule, providing detailed information at the atomic and electronic levels. For a molecule like 1-(2-chloro-3-methoxyphenyl)ethan-1-one, these calculations can predict its three-dimensional structure, vibrational modes, and electronic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than traditional ab-initio methods, which deal with the complex many-electron wavefunction.
Commonly used DFT functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are often paired with a basis set, like 6-311++G(d,p), to provide a balanced description of molecular systems. These methods are capable of accurately predicting geometries, vibrational frequencies, and electronic properties of organic molecules.
Ab-initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results and are used for benchmarking and for systems where DFT may not be as reliable.
A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. The result of a geometry optimization is a set of Cartesian coordinates for each atom, from which structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles can be determined.
These calculated parameters can be compared with experimental data, if available (e.g., from X-ray crystallography), to validate the computational method. In the absence of experimental data, these theoretical predictions provide valuable insights into the molecule's 3D structure.
Below are illustrative tables of calculated structural parameters for a related substituted acetophenone (B1666503), demonstrating the type of data obtained from geometry optimization.
Table 1: Selected Calculated Bond Lengths for a Substituted Acetophenone Derivative
| Bond | Bond Length (Å) |
|---|---|
| C=O | 1.23 |
| C-C (ring) | 1.39 - 1.41 |
| C-Cl | 1.74 |
| C-O (methoxy) | 1.36 |
| O-CH3 (methoxy) | 1.43 |
| C-C (acetyl) | 1.51 |
Data is illustrative and based on typical values from DFT calculations on similar molecules.
Table 2: Selected Calculated Bond Angles for a Substituted Acetophenone Derivative
| Atoms | Bond Angle (°) |
|---|---|
| C-C-C (ring) | 118 - 121 |
| C-C=O | 120 |
| O=C-C | 121 |
| C-O-C (methoxy) | 118 |
Data is illustrative and based on typical values from DFT calculations on similar molecules.
Table 3: Selected Calculated Dihedral Angles for a Substituted Acetophenone Derivative
| Atoms | Dihedral Angle (°) |
|---|---|
| C-C-C=O | ~0 or ~180 (indicating planarity) |
| C-C-O-C (methoxy) | ~0 or ~180 (indicating planarity) |
Data is illustrative and based on typical values from DFT calculations on similar molecules.
Molecules with rotatable single bonds, such as the C-C bond connecting the acetyl group to the phenyl ring and the C-O bond of the methoxy (B1213986) group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.
Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of the lowest energy conformer (the global minimum) and other stable, higher-energy conformers (local minima). Understanding the conformational landscape is crucial as different conformers can have different properties and reactivity.
Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific coordinated motion of the atoms in the molecule, such as stretching, bending, and twisting of bonds.
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting experimental spectra, as it allows for the assignment of specific absorption bands to particular vibrational modes. It's common practice to scale the calculated frequencies by a small factor to improve agreement with experimental data, accounting for approximations in the computational method and anharmonicity.
Table 4: Illustrative Calculated Vibrational Frequencies for a Substituted Acetophenone Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O stretch | ~1700 |
| Aromatic C=C stretch | 1580 - 1600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2900 - 3000 |
| C-Cl stretch | 600 - 800 |
Data is illustrative and based on typical values from DFT calculations on similar molecules.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior, including its reactivity and spectroscopic properties. Computational chemistry provides powerful tools for analyzing the distribution of electrons within a molecule and the energies of its molecular orbitals.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential of the molecule, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.
The distribution of the electron density in the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
Table 5: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Acetophenone Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Data is illustrative and based on typical values from DFT calculations on similar molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites. This technique illustrates regions of positive and negative electrostatic potential on the molecular surface. Generally, electron-rich areas, susceptible to electrophilic attack, are color-coded in shades of red, while electron-deficient regions, prone to nucleophilic attack, are shown in blue. Green areas represent neutral potential. For this compound, an MEP analysis would be expected to show a negative potential (red) around the carbonyl oxygen and the methoxy group's oxygen atom, indicating these as likely sites for electrophilic interaction. Positive potentials (blue) would likely be concentrated around the hydrogen atoms. However, without specific computational studies, a precise map and potential values cannot be provided.
Charge Distribution Analysis (e.g., Mulliken Charge, Natural Bond Orbital (NBO) Analysis)
Charge distribution analysis provides insight into the electronic structure of a molecule by assigning partial charges to its constituent atoms. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are frequently used. NBO analysis is often considered more robust as it is less dependent on the basis set used in the calculation. These analyses for this compound would quantify the charge on each atom, reflecting the effects of the electron-withdrawing chlorine atom and carbonyl group, and the electron-donating methoxy group. This data is crucial for understanding the molecule's polarity and reactivity. Unfortunately, no published studies were found that report Mulliken or NBO charge data for this specific compound.
Electronic Charge Transfer (ECT) Properties
Electronic Charge Transfer (ECT) properties are typically investigated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the spatial distribution of HOMO and LUMO can reveal the pathways for intramolecular charge transfer. For this compound, the HOMO is likely distributed over the methoxy-substituted benzene (B151609) ring, while the LUMO would be concentrated on the acetophenone moiety. Specific energy values and orbital diagrams are absent from the literature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Simulated NMR Chemical Shifts (e.g., GIAO Method)
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nanobioletters.com These theoretical calculations are valuable for assigning experimental spectra and confirming molecular structures. A GIAO calculation for this compound would provide a list of predicted chemical shifts for each hydrogen and carbon atom. This data could then be correlated with experimentally obtained NMR spectra to validate the compound's structure. No such simulated data has been published.
Simulated UV-Vis Absorption Spectra (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating the UV-Vis absorption spectra of molecules. This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. A TD-DFT study of this compound would predict the λmax values for its principal electronic transitions, such as π→π* and n→π* transitions associated with the aromatic ring and carbonyl group. This theoretical spectrum is a powerful tool for interpreting experimental UV-Vis data, but no such simulation for this specific molecule is available in the literature.
Simulated IR and Raman Spectra
Computational chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical spectra can be simulated using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). elixirpublishers.comworldscientific.com These simulations are crucial for the precise assignment of vibrational modes observed in experimental spectra. worldscientific.com
The process begins with the optimization of the molecule's ground state geometry. Following this, vibrational frequency calculations are performed. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity. nih.gov The theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods, leading to better agreement with experimental data. elixirpublishers.com
For a molecule like this compound, the simulated spectra would allow for the detailed assignment of vibrations associated with its specific functional groups. Key vibrational modes would include:
C=O Stretching: The carbonyl group of the ethanone (B97240) moiety would exhibit a strong, characteristic stretching vibration. Computational analysis helps to understand how its frequency is influenced by the electronic effects of the chloro and methoxy substituents on the phenyl ring.
C-Cl Stretching: The vibration of the carbon-chlorine bond can be identified.
O-CH₃ Vibrations: The methoxy group will have characteristic stretching and bending modes for the C-O and C-H bonds.
Aromatic Ring Vibrations: The phenyl ring has a set of characteristic in-plane and out-of-plane bending and stretching modes. Substituent effects on these modes can be clearly delineated through simulation. researchgate.net
CH₃ Vibrations: The methyl group of the ethanone moiety will show symmetric and asymmetric stretching and bending modes. researchgate.net
Below is an illustrative table of selected, hypothetical vibrational modes for this compound, based on typical values for substituted acetophenones.
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment (Potential Energy Distribution) |
| ~3050-3100 | Medium | Strong | Aromatic C-H Stretching |
| ~2950-3000 | Medium | Medium | Asymmetric/Symmetric CH₃ Stretching |
| ~1680 | Very Strong | Medium | C=O Stretching |
| ~1580 | Strong | Strong | Aromatic C=C Stretching |
| ~1450 | Medium | Medium | CH₃ Bending |
| ~1250 | Strong | Medium | Asymmetric C-O-C Stretching (Aryl-Ether) |
| ~1030 | Strong | Weak | Symmetric C-O-C Stretching (Aryl-Ether) |
| ~750 | Strong | Weak | C-Cl Stretching |
Advanced Theoretical Concepts
Non-linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of molecules. nih.govekb.eg For this compound, these calculations can elucidate its potential as an NLO material.
The key NLO properties are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). frontiersin.org These properties describe how the charge distribution of a molecule is affected by an external electric field. Molecules with significant NLO response typically possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov
In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the acetyl group (-COCH₃) and the chloro group (-Cl) are electron-withdrawing. This arrangement can lead to a polarized molecule with potential for NLO activity.
Hyperpolarizability (β): This is a third-rank tensor that measures the second-order, non-linear response of the molecule to the electric field. A large β value is a primary indicator of a promising NLO material. acs.org
Theoretical calculations can determine the components of these tensors, allowing for the calculation of the average values. The equations for the average polarizability <α> and the total first hyperpolarizability (β_total) are given by:
<α> = (α_xx + α_yy + α_zz) / 3
β_total = [(β_x + β_y + β_z)²]^(1/2) where β_i = β_ixx + β_iyy + β_izz
A hypothetical table of calculated NLO properties for this compound is presented below for illustrative purposes.
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 2.5 - 3.5 | Debye |
| Average Polarizability (<α>) | 15 - 20 x 10⁻²⁴ | esu |
| Total First Hyperpolarizability (β_total) | 5 - 15 x 10⁻³⁰ | esu |
These calculations are crucial for screening potential NLO candidates and understanding the structure-property relationships that govern NLO activity. researchgate.net
Computational Approaches for Intermolecular Interactions
The way molecules pack in a solid state is governed by a complex network of intermolecular interactions. Computational chemistry offers powerful tools to visualize, analyze, and quantify these interactions. For this compound, Hirshfeld surface analysis is a primary method used to explore its crystal packing. mdpi.commdpi.com
A Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. It is generated based on the electron distribution of the molecule. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter or longer than van der Waals radii. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. mdpi.com
Complementary to the 3D surface is the 2D "fingerprint plot," which summarizes all intermolecular contacts on the Hirshfeld surface. mdpi.com It plots the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be calculated, providing a quantitative measure of the packing interactions. semanticscholar.org
For this compound, one would expect to observe various types of weak intermolecular interactions, including:
C-H···O Hydrogen Bonds: Between the hydrogen atoms of the methyl or phenyl groups and the oxygen atoms of the carbonyl or methoxy groups.
C-H···Cl Interactions: Involving the chlorine atom as a weak hydrogen bond acceptor.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen Bonding (Cl···O): Potential interactions between the chlorine atom and an oxygen atom.
The table below illustrates the kind of quantitative data that can be obtained from a Hirshfeld surface analysis for a molecule like this compound.
| Interaction Type | Percentage Contribution (%) |
| H···H | 40 - 50 |
| C···H / H···C | 20 - 25 |
| O···H / H···O | 15 - 20 |
| Cl···H / H···Cl | 5 - 10 |
| C···C | 3 - 5 |
| Cl···O / O···Cl | < 2 |
This analysis provides deep insight into the forces that stabilize the crystal structure and can help in understanding the physical properties of the solid material. mq.edu.au
Reactivity and Chemical Transformations of 1 2 Chloro 3 Methoxyphenyl Ethan 1 One
Reactions of the Carbonyl Group
The carbonyl group is a primary site for nucleophilic attack and condensation reactions due to the electrophilic nature of the carbonyl carbon.
While specific studies on nucleophilic addition reactions for 1-(2-chloro-3-methoxyphenyl)ethan-1-one are not extensively documented in publicly available literature, the general reactivity of ketones suggests it would readily undergo such reactions. Nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride), are expected to attack the electrophilic carbonyl carbon.
For instance, reaction with a Grignard reagent (R-MgX) would likely proceed via nucleophilic addition to form a tertiary alcohol after acidic workup. Similarly, reduction with sodium borohydride would yield the corresponding secondary alcohol, 1-(2-chloro-3-methoxyphenyl)ethan-1-ol. The steric hindrance from the ortho-chloro substituent and the electronic effects of the substituents on the aromatic ring would influence the rate and stereoselectivity of these reactions.
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Reagent | Predicted Product | Reaction Type |
| Grignard Reagent (e.g., CH₃MgBr) | 2-(2-Chloro-3-methoxyphenyl)propan-2-ol | Nucleophilic Addition |
| Sodium Borohydride (NaBH₄) | 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol | Reduction |
This table is based on general principles of carbonyl chemistry, as specific experimental data for this compound is limited.
The carbonyl group of this compound is expected to undergo condensation reactions with primary amines and their derivatives to form imines and related compounds. For example, reaction with a primary amine (R-NH₂) under appropriate conditions (typically with acid catalysis and removal of water) would yield an N-substituted imine.
Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, would lead to the formation of the corresponding hydrazone. nih.govnih.govscirp.org These reactions are often used for the characterization and derivatization of ketones. The formation of hydrazones from aldehydes and ketones is a well-established reaction in organic chemistry. nih.gov
Table 2: Expected Products of Condensation Reactions
| Reagent | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine (Schiff base) | |
| Hydrazine (H₂NNH₂) | Hydrazone | |
| Hydroxylamine (H₂NOH) | Oxime |
This table illustrates the expected outcomes of condensation reactions based on the known reactivity of ketones.
Transformations of the Methoxy (B1213986) Group
The methoxy group is an ether linkage and its primary transformation involves cleavage.
Ether cleavage of the methoxy group in this compound would typically require harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgscience.govmasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), leading to the formation of a phenol (B47542) and a methyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving aryl methyl ethers, often under milder conditions than strong mineral acids.
Table 3: Predicted Product of Methoxy Group Transformation
| Reagent | Predicted Product | Reaction Type |
| Hydrobromic Acid (HBr), heat | 1-(2-Chloro-3-hydroxyphenyl)ethan-1-one | Ether Cleavage |
| Boron Tribromide (BBr₃) | 1-(2-Chloro-3-hydroxyphenyl)ethan-1-one | Ether Cleavage |
This table is based on established methods for the cleavage of aryl methyl ethers.
Reactions of the Aromatic Ring
The benzene (B151609) ring in this compound is substituted with three groups that influence its reactivity towards electrophiles and its participation in coupling reactions. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The chloro group (-Cl) is a deactivating group but also directs ortho and para. The acetyl group (-COCH₃) is a strong deactivating group and a meta director. The combined influence of these substituents determines the regioselectivity of aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and position of this substitution on the this compound ring are governed by the directing effects of the existing substituents.
Directing Effects:
Methoxy group (-OCH₃ at C3): Strongly activating, ortho-, para-director. It directs electrophiles to positions C2, C4, and C6.
Chloro group (-Cl at C2): Deactivating, ortho-, para-director. It directs electrophiles to positions C1, C3, and C5.
Acetyl group (-COCH₃ at C1): Strongly deactivating, meta-director. It directs electrophiles to positions C3 and C5.
Considering the positions on the ring:
Positions C1, C2, and C3 are already substituted.
Position C4: Is ortho to the activating methoxy group and meta to the deactivating acetyl group.
Position C5: Is para to the deactivating chloro group and meta to both the methoxy and the acetyl groups.
Position C6: Is ortho to both the activating methoxy group and the deactivating acetyl group, making it sterically hindered.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wisc.edumasterorganicchemistry.commasterorganicchemistry.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-3-methoxy-4-nitrophenyl)ethan-1-one and 1-(2-Chloro-3-methoxy-5-nitrophenyl)ethan-1-one |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-chloro-3-methoxyphenyl)ethan-1-one and 1-(5-Bromo-2-chloro-3-methoxyphenyl)ethan-1-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to the strongly deactivated nature of the ring. |
The aryl chloride moiety in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have been developed that are highly effective for these substrates. rsc.orgresearchgate.nethkmu.edu.hkwiley.com
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.org Studies on related chloroacetophenones have shown that these substrates can be successfully coupled with various arylboronic acids. nih.govresearchgate.netresearchgate.net This reaction would allow for the synthesis of biaryl structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine. rsc.orgresearchgate.nethkmu.edu.hkwiley.com It is a powerful method for synthesizing substituted anilines. The reaction is compatible with a wide range of primary and secondary amines and tolerates various functional groups, including ketones. hkmu.edu.hk
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, RuPhos, Na₂CO₃ | 1-(3-Methoxy-2-arylphenyl)ethan-1-one |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(dba)₂, Ligand (e.g., XPhos), NaOtBu | 1-(2-(Dialkylamino)-3-methoxyphenyl)ethan-1-one |
Advanced Oxidation and Reduction Processes
The acetyl group of this compound is susceptible to both reduction and specific oxidation reactions.
Reduction of the Carbonyl Group:
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-chloro-3-methoxyphenyl)ethanol, using mild hydride reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. masterorganicchemistry.comumn.eduyoutube.comstudylib.net This reaction is typically high-yielding and chemoselective for the carbonyl group.
Reduction to Methylene (B1212753) Group (Deoxygenation): The complete reduction of the carbonyl group to a methylene (-CH₂-) group, yielding 1-chloro-2-ethyl-3-methoxybenzene, can be achieved under more forceful conditions. The Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are classic methods for this transformation. acs.orgucla.eduadichemistry.comwikipedia.organnamalaiuniversity.ac.in The Clemmensen reduction is suitable for substrates stable to strong acid. wikipedia.org
Oxidation Processes:
Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction when treated with a halogen (Cl₂, Br₂, I₂) in the presence of a strong base (e.g., NaOH). wikipedia.orgchemistrysteps.comjove.commasterorganicchemistry.combyjus.com This reaction converts the acetyl group into a carboxylic acid, yielding 2-chloro-3-methoxybenzoic acid, and produces a haloform (CHCl₃, CHBr₃, or CHI₃) as a byproduct. wikipedia.orgbyjus.com This serves as an oxidative cleavage of the C-C bond between the carbonyl carbon and the methyl group.
Side-Chain Oxidation: Strong oxidizing agents can lead to the oxidation of the acetyl group. For instance, oxidation of acetophenone (B1666503) with nitric acid or selenium dioxide can yield products like phenylglyoxal (B86788) or benzoic acid, depending on the conditions. rsc.orgrsc.orgresearchgate.net222.29.77truman.edu Applying such conditions to this compound could potentially lead to the formation of (2-chloro-3-methoxyphenyl)glyoxal or 2-chloro-3-methoxybenzoic acid.
Table 3: Common Oxidation and Reduction Transformations
| Transformation | Reagents | Product |
| Carbonyl Reduction (to Alcohol) | NaBH₄, MeOH/EtOH | 1-(2-Chloro-3-methoxyphenyl)ethanol |
| Carbonyl Reduction (to Methylene) | Zn(Hg), conc. HCl (Clemmensen) | 1-Chloro-2-ethyl-3-methoxybenzene |
| Haloform Reaction (Oxidation) | Br₂, NaOH (aq) | 2-Chloro-3-methoxybenzoic acid |
Investigation of Reaction Kinetics and Thermodynamics
Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not widely available in published literature. Such data is typically generated through specialized physical organic chemistry research. However, the general principles governing these aspects can be discussed based on the molecule's structure.
Kinetics: The rates of the reactions described above are influenced by several factors.
Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling of aryl chlorides are generally slower than for aryl bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step the rate-determining step. Steric hindrance around the chlorine atom could also slow the reaction rate.
Carbonyl Reactions: The reduction of the ketone with NaBH₄ is typically a fast reaction at room temperature. The rate of the haloform reaction is dependent on the initial deprotonation of the methyl group, which is the rate-determining step. masterorganicchemistry.com
Thermodynamics: The thermodynamic favorability (i.e., the change in Gibbs free energy, ΔG) of these reactions determines the position of the equilibrium.
Electrophilic Aromatic Substitution: Most EAS reactions like nitration and halogenation are thermodynamically favorable and essentially irreversible. masterorganicchemistry.com
Reduction: The reduction of ketones to alcohols with hydride reagents is a thermodynamically downhill process, leading to high conversion to the product.
Further research involving computational modeling and experimental measurements would be required to quantify the kinetic and thermodynamic parameters for the reactions of this specific compound. researchgate.netacs.orgresearchgate.net
Derivatives and Analogues of 1 2 Chloro 3 Methoxyphenyl Ethan 1 One: Synthesis and Comparative Studies
Design Principles for Derivative Synthesis
The design of derivatives of 1-(2-chloro-3-methoxyphenyl)ethan-1-one is guided by the objective of probing the chemical environment of the molecule. Modifications can be strategically introduced at two primary locations: the ethanone (B97240) moiety and the phenyl ring.
The ethanone group is a versatile functional handle for a variety of chemical transformations. The carbonyl carbon is electrophilic, while the adjacent α-carbon protons are acidic, enabling reactions at both sites.
Condensation Reactions: The Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones, or chalcones. wikipedia.orgnih.govtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. By reacting this compound with various substituted benzaldehydes, a library of chalcone (B49325) derivatives can be synthesized, each with unique electronic and steric properties.
α-Halogenation: The methyl group of the ethanone moiety can undergo halogenation at the α-position under acidic or basic conditions. wikipedia.orglibretexts.orglibretexts.org This reaction introduces a new reactive site into the molecule, as the α-halogen is a good leaving group for subsequent nucleophilic substitution reactions.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org By treating this compound with a phosphonium (B103445) ylide, a variety of alkenes can be synthesized, effectively replacing the carbonyl oxygen with a substituted methylene (B1212753) group.
Altering the substituents on the phenyl ring allows for a systematic investigation of electronic and steric effects on the molecule's properties.
Positional Isomers: The synthesis of positional isomers, such as 1-(3-chloro-2-methoxyphenyl)ethan-1-one and 1-(4-chloro-3-methoxyphenyl)ethan-1-one, is crucial for understanding how the relative positions of the chloro and methoxy (B1213986) groups influence the molecule's characteristics. These isomers can be synthesized through methods like the Friedel-Crafts acylation of the corresponding substituted anisoles. bartleby.comalfa-chemistry.comnih.govrsc.org
Halogen Alterations: Replacing the chlorine atom with other halogens (e.g., bromine or fluorine) can be achieved through various synthetic routes. For instance, α-bromination can be accomplished using reagents like N-bromosuccinimide (NBS). researchgate.net The synthesis of fluoro-substituted analogues may require starting from fluorinated precursors. These alterations allow for a study of the effect of halogen electronegativity and size.
Methoxy Group Manipulations: The methoxy group can be manipulated to further probe electronic effects. Demethylation to the corresponding hydroxy group can be achieved using reagents like boron tribromide (BBr₃). Conversely, the synthesis of analogues with different alkoxy groups can provide insight into steric and electronic contributions.
Synthetic Strategies for Analogous Compounds
The synthesis of analogues of this compound often relies on well-established named reactions in organic chemistry. The Friedel-Crafts acylation is a cornerstone for introducing the acetyl group onto a substituted benzene (B151609) ring. bartleby.comalfa-chemistry.comnih.govrsc.org For instance, the reaction of 2-chloro-3-methoxyanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield the target molecule.
The synthesis of positional isomers would involve starting with the appropriately substituted chloroanisole. For example, 3-chloro-2-methoxyanisole or 4-chloro-3-methoxyanisole would be the precursors for the corresponding acetophenone isomers.
For analogues with altered halogen substituents, a common strategy involves the Sandmeyer reaction, starting from a substituted aniline (B41778). Diazotization of the aniline followed by treatment with the appropriate copper(I) halide allows for the introduction of chlorine, bromine, or iodine. Subsequent Friedel-Crafts acylation would then yield the desired halogen-substituted acetophenone.
Comparative Spectroscopic Analysis of Derivatives
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the synthesized derivatives and understanding the electronic and structural changes resulting from the modifications.
| Proton | 1-(2-Chloro-3-methoxyphenyl)ethanone | 1-(3-Chloro-2-methoxyphenyl)ethanone | 1-(4-Chloro-3-methoxyphenyl)ethanone |
| CH₃ (acetyl) | ~2.6 | ~2.6 | ~2.6 |
| OCH₃ | ~3.9 | ~3.9 | ~3.9 |
| Aromatic H | 7.1 - 7.5 | 7.0 - 7.6 | 7.2 - 7.8 |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are particularly sensitive to the electronic environment. Electron-withdrawing groups like chlorine will deshield nearby protons, shifting their signals downfield, while electron-donating groups like the methoxy group will cause an upfield shift. The coupling patterns of the aromatic protons can also provide definitive information about the substitution pattern on the phenyl ring.
In IR spectroscopy, the position of the carbonyl (C=O) stretching frequency is indicative of the electronic effects of the phenyl ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it. A comparative analysis of the IR spectra of various derivatives can thus provide a qualitative measure of the electronic influence of the different substituents.
Comparative Computational Studies on Electronic and Geometric Properties of Analogues
Density Functional Theory (DFT) calculations are a powerful tool for gaining deeper insight into the electronic and geometric properties of molecules. By performing DFT calculations on a series of analogues, it is possible to quantify various parameters and correlate them with experimental observations.
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | -6.5 | -1.8 | 4.7 | 2.9 |
| -NO₂ (meta) | -7.2 | -2.8 | 4.4 | 4.1 |
| -CN (meta) | -7.1 | -2.5 | 4.6 | 4.2 |
| -Cl (meta) | -6.7 | -1.9 | 4.8 | 2.5 |
| -OCH₃ (meta) | -6.2 | -1.6 | 4.6 | 3.2 |
Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculations.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important electronic descriptors. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations can also provide optimized geometries, bond lengths, and bond angles, which can be compared with experimental data from X-ray crystallography where available.
Structure-Reactivity Relationship Studies of Analogues in Chemical Transformations
The systematic variation of substituents in the analogues of this compound allows for the establishment of structure-reactivity relationships. The reactivity of the carbonyl group, for example, is highly dependent on the electronic nature of the phenyl ring.
Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity towards nucleophiles. nih.gov These electronic effects can be quantified by correlating reaction rates with Hammett substituent constants.
Steric effects also play a crucial role. acs.orgresearchgate.netnih.govstackexchange.com Bulky substituents near the reaction center can hinder the approach of reagents, slowing down the reaction rate. For example, in the Claisen-Schmidt condensation, the rate of reaction of different acetophenone derivatives with a given aldehyde will be influenced by both the electronic and steric nature of the substituents on the acetophenone's phenyl ring.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that relate the structural features of the analogues to their physicochemical properties and chemical reactivity. researchgate.netnih.gov These models can then be used to predict the properties and reactivity of new, unsynthesized analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
